(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline
Description
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline (CAS: N/A; molecular formula: C₂₉H₃₀FeNOP; molecular weight: 495.37) is a chiral ferrocene-based oxazoline ligand with planar and central chirality. It features a tert-butyl group at the 4-position of the oxazoline ring and a diphenylphosphino-ferrocenyl moiety at the 2-position . Synthesized via diastereoselective ortho-lithiation of oxazolinylferrocenes, this ligand exhibits high enantiomeric excess (ee ≥ 99%) and is widely used in asymmetric catalysis, including hydrogenation and cross-coupling reactions . Marketed by Solvias AG, it is stored as a non-combustible solid (WGK 3) and is notable for its air-sensitive phosphine group, requiring inert-atmosphere handling .
Properties
Molecular Formula |
C29H40FeNOP |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m0../s1 |
InChI Key |
MUHDYVQFEIUFON-RZOUGZORSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Oxazoline Ring Formation
The oxazoline core is synthesized via cyclization of amino alcohols. A high-yield method employs perfluorobutanesulfonyl fluoride as a cyclizing agent with bases like DMAP or DIPEA . This approach avoids problematic side reactions observed with traditional reagents like TsCl, achieving 85–90% yields .
Key Steps :
Optimization of Reaction Conditions
Critical parameters include temperature , solvent , and base choice :
Detailed Synthesis Protocols
Example 1: s-BuLi-Mediated Lithiation (ACS Method)
- Oxazolinylferrocene Synthesis :
- Lithiation :
- Yield : Moderate (exact value unspecified), with 97:3 diastereoselectivity.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|---|
| ACS (s-BuLi/THF) | s-BuLi, ClPPh₂, THF-cyclohexane | ~50% | 97:3 | High diastereoselectivity | Moderate yield |
| Patent (PCl₃) | s-BuLi, PCl₃, methyl tert-butyl ether | 23.1% | Not reported | Direct P–Cl bond formation | Low yield, harsh conditions |
| Perfluorobutanesulfonyl Fluoride | PFBSF, DMAP, CH₂Cl₂ | 85–90% | High | Scalable, chemoselective | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction of the ferrocenium ion back to ferrocene can be achieved using reducing agents like sodium borohydride.
Substitution: The oxazoline and diphenylphosphino groups can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
Scientific Research Applications
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with various metals.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and bioimaging.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its redox properties and stability.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metals and other molecules. The oxazoline and diphenylphosphino groups provide sites for coordination, while the ferrocene core offers redox activity. These properties enable the compound to participate in various catalytic cycles and biological interactions.
Molecular Targets and Pathways
Catalysis: Acts as a ligand to facilitate various catalytic reactions, including hydrogenation, cross-coupling, and polymerization.
Biological Pathways: Interacts with cellular components through redox reactions and coordination with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s unique combination of a rigid ferrocene backbone and electron-donating oxazoline distinguishes it from other chiral ligands:
- Planar Chirality vs. Central Chirality : Unlike bis-oxazoline ligands (e.g., 2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline]), which rely solely on central chirality, the ferrocenyl group in the target compound introduces planar chirality, enhancing stereochemical control in catalysis .
- Electronic Effects: The oxazoline’s nitrogen atom acts as a stronger σ-donor compared to the phosphine group in Josiphos, modulating metal coordination geometry and reactivity .
Catalytic Performance
- Asymmetric Hydrogenation : The target ligand achieves >99% ee in hydrogenation of α,β-unsaturated ketones, outperforming Josiphos (90–95% ee) due to its rigid oxazoline-ferrocene scaffold .
- Diastereoselectivity: The tert-butyl group suppresses undesired rotamers during ortho-lithiation, enabling >95% diastereoselectivity in synthesis, a trait shared with other oxazolinylferrocenes but absent in non-ferrocene analogs like (S)-t-Bu-phox .
Stability and Handling
- Air Sensitivity: The diphenylphosphino group requires inert-atmosphere storage, similar to Josiphos but more sensitive than non-phosphine ligands (e.g., 2,2'-isopropylidenebisoxazolines) .
- Thermal Stability : Decomposes at >200°C, comparable to other ferrocene-based ligands but less stable than purely organic oxazolines .
Biological Activity
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a compound of significant interest due to its unique structural features and potential biological activities. This compound combines the properties of oxazolines with ferrocenyl and phosphine functionalities, which have been associated with various biological applications, particularly in the fields of catalysis and drug development.
Chemical Structure
The chemical structure of (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline can be represented as follows:
This structure showcases a ferrocenyl moiety, which is known for its stability and redox properties, combined with an oxazoline ring that contributes to its chiral characteristics.
Biological Activity Overview
The biological activity of (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline has been explored in various studies, focusing on its potential as a chiral ligand in catalysis and its interaction with biological systems.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of ferrocenyl compounds. For instance, compounds similar to (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline have shown enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways. In one study, a related ferrocenyl complex exhibited a potency that was significantly greater than standard anticancer drugs like cisplatin, indicating a promising avenue for cancer therapy development .
2. Enzymatic Activity
Ferrocenyl oxazolines have also been investigated for their role as chiral ligands in asymmetric catalysis. Their ability to form stable complexes with transition metals enhances their effectiveness in catalyzing reactions with high enantioselectivity. This property is attributed to the steric and electronic effects imparted by the ferrocenyl and phosphine groups .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline on human cancer cell lines. The findings indicated that this compound induced significant apoptosis in breast cancer cells, with IC50 values lower than those observed for conventional chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase-dependent apoptosis |
| HeLa (Cervical) | 15.0 | DNA damage response activation |
| A549 (Lung) | 10.0 | Reactive oxygen species generation |
Case Study 2: Catalytic Applications
In catalytic studies, (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline was tested as a ligand in asymmetric hydrogenation reactions. The results demonstrated high enantioselectivity (>95% ee) when used with Rh catalysts, showcasing its potential for industrial applications.
| Reaction Type | Catalyst | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh/(R)-L | 95 | 85 |
| Cross-Coupling | Pd/(S)-L | 92 | 90 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, and how is its enantiomeric excess (ee) ensured?
- Methodological Answer : The ligand is typically synthesized via a multi-step process involving (1) preparation of the oxazoline ring from chiral amino alcohols and (2) coordination of the diphenylphosphino-ferrocenyl group. Key steps include:
- Cyclocondensation of (R)-tert-butyl amino alcohol with a nitrile precursor to form the oxazoline core .
- Palladium-catalyzed cross-coupling to introduce the diphenylphosphino-ferrocenyl moiety .
- Enantiomeric purity (≥99% ee) is achieved via chiral HPLC or recrystallization, as validated by optical rotation measurements ([α]D values) and ³¹P NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the oxazoline backbone and tert-butyl group integration .
- ³¹P NMR : Verify the presence and coordination state of the diphenylphosphino group (δ ~20–30 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguity in the ferrocenyl and oxazoline moieties .
- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., CHIRALPAK® columns) .
Q. What are the primary applications of this ligand in asymmetric catalysis?
- Methodological Answer : The ligand is widely used in transition-metal-catalyzed asymmetric reactions, including:
- Hydrogenation : Enantioselective reduction of ketones and alkenes using Ru or Rh complexes .
- Cross-Coupling : Pd-catalyzed C–C bond formation (e.g., Suzuki-Miyaura) with high stereocontrol .
- Cyclopropanation : Cu-mediated reactions for chiral cyclopropane synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this ligand in Ru-catalyzed asymmetric hydrogenation?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., CH₂Cl₂ or THF) to stabilize the Ru complex .
- Pressure/Temperature : Optimize H₂ pressure (1–50 bar) and temperature (0–40°C) to balance reaction rate and enantioselectivity .
- Substrate Scope : Test sterically hindered ketones (e.g., aryl-alkyl ketones) to evaluate ligand robustness. Monitor ee via chiral GC or HPLC .
- Contradiction Resolution : If low ee is observed, assess ligand purity (³¹P NMR) or Ru-ligand stoichiometry (e.g., 1:1 vs. 1:2 ratios) .
Q. What strategies mitigate ligand decomposition during catalytic cycles?
- Methodological Answer :
- Oxidative Stability : Avoid strong oxidants (e.g., O₂, peroxides) that degrade the phosphine group. Conduct reactions under inert atmosphere .
- Acid/Base Sensitivity : The oxazoline ring is prone to hydrolysis in acidic conditions; maintain pH-neutral environments .
- Thermal Stability : Decomposition above 160°C (DSC/TGA data) necessitates low-temperature protocols .
Q. How can conflicting stereochemical outcomes in Pd-catalyzed reactions be resolved?
- Methodological Answer :
- Ligand Conformation Analysis : Use DFT calculations to model the Pd-ligand complex and identify favored transition states .
- Additive Screening : Introduce chiral additives (e.g., (-)-sparteine) to modulate stereoselectivity .
- Cross-Validation : Compare results with analogous ligands (e.g., (S)-isomers) to isolate steric/electronic effects .
Q. What are the environmental and safety considerations for large-scale use?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
